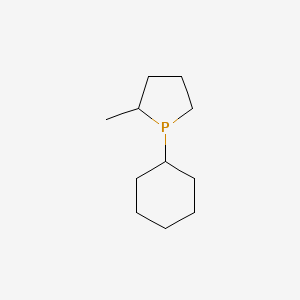
1-Cyclohexyl-2-methylphospholane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-2-methylphospholane is an organic compound that belongs to the class of phospholanes Phospholanes are five-membered ring compounds containing a phosphorus atom The presence of a cyclohexyl group and a methyl group attached to the phospholane ring makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-2-methylphospholane typically involves the reaction of cyclohexylphosphine with a suitable alkylating agent. One common method is the reaction of cyclohexylphosphine with methyl iodide under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure high purity and yield, such as distillation and recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclohexyl-2-methylphospholane can undergo various chemical reactions, including:
Oxidation: The phosphorus atom in the compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions where the cyclohexyl or methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Various substituted phospholanes depending on the reagents used.
Applications De Recherche Scientifique
1-Cyclohexyl-2-methylphospholane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-2-methylphospholane involves its interaction with molecular targets through its phosphorus atom. The compound can act as a nucleophile, forming bonds with electrophilic centers in other molecules. This interaction can lead to the formation of stable complexes and facilitate various chemical transformations. The specific pathways and targets depend on the context of its use, such as catalysis or drug development.
Comparaison Avec Des Composés Similaires
Cyclohexylphosphine: Similar in structure but lacks the methyl group.
Methylphospholane: Similar in structure but lacks the cyclohexyl group.
Cyclohexylmethylphosphine: Contains both cyclohexyl and methyl groups but in different positions.
Uniqueness: 1-Cyclohexyl-2-methylphospholane is unique due to the specific positioning of the cyclohexyl and methyl groups on the phospholane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in catalysis, material science, and pharmaceuticals.
Propriétés
Numéro CAS |
105224-87-1 |
|---|---|
Formule moléculaire |
C11H21P |
Poids moléculaire |
184.26 g/mol |
Nom IUPAC |
1-cyclohexyl-2-methylphospholane |
InChI |
InChI=1S/C11H21P/c1-10-6-5-9-12(10)11-7-3-2-4-8-11/h10-11H,2-9H2,1H3 |
Clé InChI |
ZSCOROBYSVPNAK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCP1C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


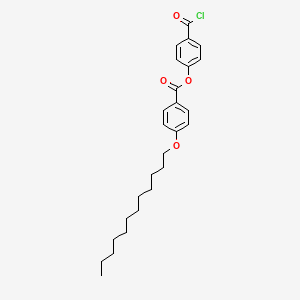
![N-{1-Chloro-3-[(naphthalen-1-yl)oxy]propan-2-ylidene}hydroxylamine](/img/structure/B14316568.png)
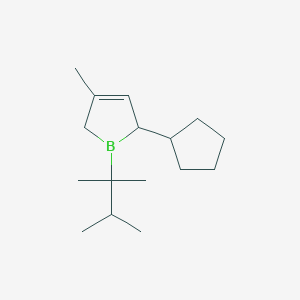
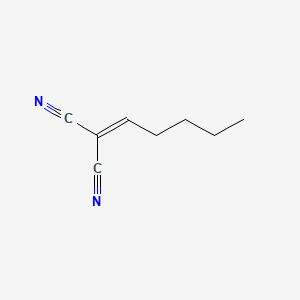
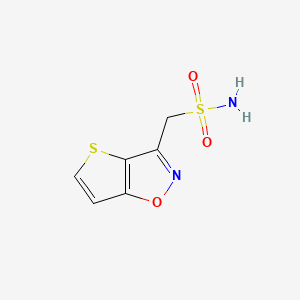
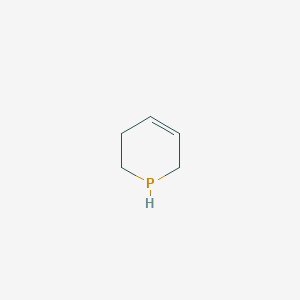
![N~1~-Methyl-N~2~-[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14316596.png)
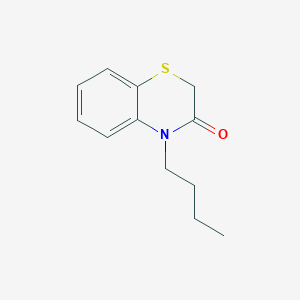
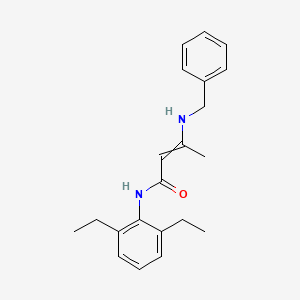
![N-[2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B14316612.png)
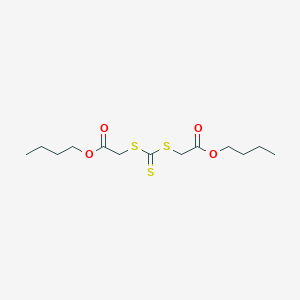
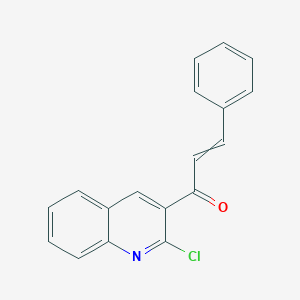
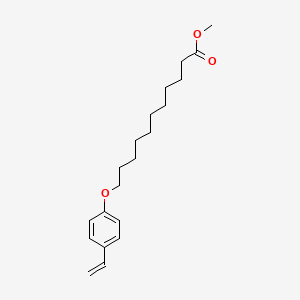
![Ethyl [2-(phenyltellanyl)hexadecyl]carbamate](/img/structure/B14316659.png)
